

Physical and chemical properties of 2-(Furan-2-YL)phenol

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Compound of Interest

Compound Name: 2-(Furan-2-YL)phenol

Cat. No.: B1339062

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An In-depth Technical Guide to 2-(Furan-2-YL)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Furan-2-yl)phenol is a biaryl compound featuring a furan ring linked to a phenol ring. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities associated with both furan and phenol moieties. Furan derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. Similarly, phenolic compounds are recognized for their antioxidant and cytotoxic activities. The combination of these two pharmacophores in **2-(Furan-2-yl)phenol** suggests its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the available physical, chemical, and biological data for **2-(Furan-2-yl)phenol**, intended to support further research and drug development efforts.

Chemical and Physical Properties

While specific experimental data for **2-(Furan-2-yl)phenol** is limited in publicly available literature, a summary of its known and predicted properties is presented below.

Table 1: Physical and Chemical Properties of **2-(Furan-2-YL)phenol**

Property	Value	Source
CAS Number	106584-14-9	[1][2]
Molecular Formula	C ₁₀ H ₈ O ₂	[3]
Molecular Weight	160.17 g/mol	[3]
IUPAC Name	2-(Furan-2-yl)phenol	[2]
Purity	>97% (Commercially available)	[3]
LogP (predicted)	2.38	[2]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Spectroscopic Data

Detailed experimental spectra for **2-(Furan-2-yl)phenol** are not readily available in the surveyed literature. However, characteristic spectral features can be predicted based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show signals corresponding to the protons on both the furan and phenol rings. The phenolic hydroxyl proton will likely appear as a broad singlet. The aromatic protons will exhibit complex splitting patterns in the aromatic region of the spectrum.
- ¹³C NMR:** The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon attached to the hydroxyl group on the phenol ring and the carbons of the furan ring will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of **2-(Furan-2-yl)phenol** is expected to show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group (typically a broad band around 3200-3600

cm⁻¹), C-O stretching of the phenol, and C=C stretching of the aromatic rings, as well as C-H stretching and bending vibrations for both the furan and benzene rings.[4]

Mass Spectrometry (MS)

The mass spectrum of **2-(Furan-2-yl)phenol** would show a molecular ion peak (M⁺) at m/z = 160.17, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of CO, CHO, and other fragments characteristic of furan and phenol derivatives.

Experimental Protocols

Synthesis of 2-(Furan-2-YL)phenol

A common and effective method for the synthesis of biaryl compounds like **2-(Furan-2-yl)phenol** is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Proposed Synthesis Workflow:

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References

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